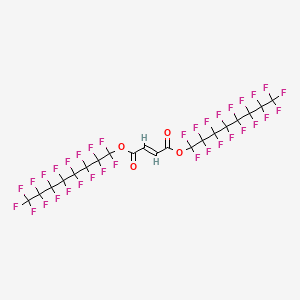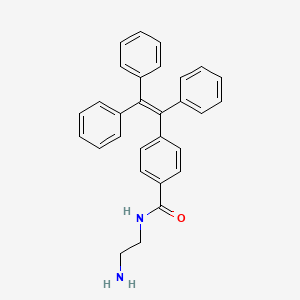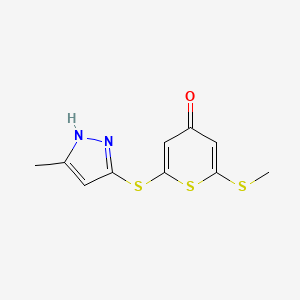
Diisopropyl (3-acetyloxiran-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl (3-acetyloxiran-2-yl)phosphonate is an organic compound with the molecular formula C10H19O5P. It is characterized by the presence of an oxirane ring and a phosphonate group, making it a valuable intermediate in organic synthesis and various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl (3-acetyloxiran-2-yl)phosphonate typically involves the reaction of diisopropyl phosphite with an appropriate epoxide. One common method is the reaction of diisopropyl phosphite with 3-acetyloxirane under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropyl (3-acetyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert the oxirane ring to other functional groups.
Substitution: The phosphonate group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols or other reduced derivatives .
Applications De Recherche Scientifique
Diisopropyl (3-acetyloxiran-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diisopropyl (3-acetyloxiran-2-yl)phosphonate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules. The phosphonate group can also participate in binding interactions with enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (3-acetyloxiran-2-yl)phosphonate
- Dimethyl (3-acetyloxiran-2-yl)phosphonate
- Diphenyl (3-acetyloxiran-2-yl)phosphonate
Uniqueness
Diisopropyl (3-acetyloxiran-2-yl)phosphonate is unique due to its specific substituents, which influence its reactivity and interactions. The presence of isopropyl groups can affect the compound’s solubility, stability, and overall chemical behavior compared to its analogs .
Propriétés
Numéro CAS |
89020-96-2 |
|---|---|
Formule moléculaire |
C10H19O5P |
Poids moléculaire |
250.23 g/mol |
Nom IUPAC |
1-[3-di(propan-2-yloxy)phosphoryloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H19O5P/c1-6(2)14-16(12,15-7(3)4)10-9(13-10)8(5)11/h6-7,9-10H,1-5H3 |
Clé InChI |
XNSASXFQYQSLRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(C1C(O1)C(=O)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (S)-2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-4-morpholinobutanoate Oxalate](/img/structure/B13711616.png)

![2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13711622.png)


![sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate](/img/structure/B13711633.png)








